molecular formula C15H11NO2 B1594949 4-Acetamido-9-fluorenone CAS No. 42135-35-3

4-Acetamido-9-fluorenone

Cat. No. B1594949
CAS RN: 42135-35-3
M. Wt: 237.25 g/mol
InChI Key: BDYZWJVQPFNPBV-UHFFFAOYSA-N
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Description

4-Acetamido-9-fluorenone is a chemical compound with the molecular formula C15H11NO2 . It is used in various domains of material, medical, and chemical sciences .


Synthesis Analysis

The synthesis of 9-fluorenon-4-carboxamides, which are asymmetrically-substituted analogues of the antiviral tilorone, has been explored . The synthesis involves various protocols, including green and non-green methods .


Molecular Structure Analysis

The molecular structure of 4-Acetamido-9-fluorenone can be represented as a 2D Mol file or a computed 3D SD file . The average mass is 237.253 Da and the mono-isotopic mass is 237.078979 Da .


Chemical Reactions Analysis

The IR spectroscopy and corresponding vibration animation for 4-Acetamido-9-fluorenone have been precisely determined . The synthesis of fluorenones involves intriguing and tunable photo, as well as physico-chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-9-fluorenone are associated with its molecular formula C15H11NO2 .

Scientific Research Applications

Metabolism of Arylamides

Kaplan and Gutmann (1979) studied the microsomal metabolism of arylamides, focusing on the oxidation of N-3-fluorenyl acetamide to form 3-acetamido-9-fluorenone among other products. Their research demonstrated the enzymatic processes involved in the formation of 3-acetamido-9-fluorenone, distinguishing between the enzymes responsible for alcohol and ketone formation in this pathway, highlighting the compound's significance in biochemical pharmacology (Kaplan & Gutmann, 1979).

Mutagenic Impurities

Jin et al. (1982) discovered potent mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone, with 4-Acetamido-9-fluorenone being implicated as a mutagenic impurity. This study underscores the importance of purity and the potential hazards of impurities in chemical samples, especially in the context of mutagenicity and carcinogenicity (Jin et al., 1982).

Catalysis and Organic Synthesis

Schilling et al. (2018) explored the use of 9-fluorenone, closely related to 4-Acetamido-9-fluorenone, as a metal-free and additive-free photocatalyst for the selective oxidation of primary and secondary alcohols under visible light. Their work expands the applications of fluorenone derivatives in green chemistry by using air/oxygen as an oxidant, emphasizing the role of these compounds in facilitating environmentally friendly chemical reactions (Schilling et al., 2018).

Antimicrobial and Cytotoxic Activity

Alsantali et al. (2020) synthesized and evaluated (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives for antimicrobial and cytotoxic activities. The compounds demonstrated significant biological activity, suggesting the potential of 4-Acetamido-9-fluorenone derivatives in the development of new drugs with applications in biological and medicinal sciences (Alsantali et al., 2020).

Safety And Hazards

4-Acetamido-9-fluorenone can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorenones, including 4-Acetamido-9-fluorenone, have potential applications in various domains. They are used in material sciences like organic field-effect transistors and organic electronic devices. In medicinal chemistry domains, they are employed as antibacterial, anticancer, antioxidant, neuromodulators, diuretics, and antivirals . Future research could explore more about its synthesis, properties, and applications .

properties

IUPAC Name

N-(9-oxofluoren-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-9(17)16-13-8-4-7-12-14(13)10-5-2-3-6-11(10)15(12)18/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYZWJVQPFNPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962300
Record name N-(9-Oxo-9H-fluoren-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-9-fluorenone

CAS RN

42135-35-3
Record name 4-Acetylaminofluorenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042135353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 42135-35-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(9-Oxo-9H-fluoren-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETYLAMINOFLUORENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDY67V5UCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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